molecular formula C16H12FNO4 B1662147 Cyhalofop CAS No. 122008-78-0

Cyhalofop

Cat. No. B1662147
M. Wt: 301.27 g/mol
InChI Key: ROBSGBGTWRRYSK-SNVBAGLBSA-N
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Description

Cyhalofop is a post-emergence herbicide, used mainly for rice as the butyl variant . It is moderately soluble in water and non-volatile . It is an aryloxyphenoxy propionic acid herbicide and a graminicide (kills grass and weeds) used for postemergence grass weed control in rice .


Synthesis Analysis

A synthetic method of cyhalofop-butyl involves generating condenses I with Pfansteihl butyl ester and Tosyl chloride for raw material carries out condensation reaction . A study also revealed that cytochrome P450 monooxygenases (P450s) and glutathione S -transferases (GSTs) contributed to cyhalofop-butyl resistance in specific resistant populations .


Molecular Structure Analysis

The molecular weight of Cyhalofop is 357.4 and its molecular formula is C20H20FNO4 . It is a fine granular solid, off-white/buff in color with a faint almond-like odor .


Chemical Reactions Analysis

Cyhalofop-butyl has been found to have diverse mechanisms associated with resistance in Chinese sprangletop (Leptochloa chinensis (L.) Nees) . Two non-synonymous substitutions were detected in the resistant L. chinensis populations .


Physical And Chemical Properties Analysis

Cyhalofop is a fine granular solid, off-white/buff in color with a faint almond-like odor . It has a melting point of 45.5-49.5°C . It is moderately soluble in water .

Scientific Research Applications

Biodegradation and Environmental Impact

  • Biodegradation by Bacteria : Research has identified strains of bacteria, such as Pseudomonas azotoformans, that can degrade Cyhalofop-butyl (CyB), a herbicide used in rice fields. These strains can use CyB as a carbon source and degrade other aryloxyphenoxy propionate (AOPP) herbicides, highlighting a potential for bioremediation in rice soil environments (Nie et al., 2011).

  • Environmental Persistence : Studies on the environmental persistence of Cyhalofop-butyl, such as its residue in paddy soil, have been conducted to understand its long-term impact. A study found that residues of Cyhalofop-butyl and its metabolite cyhalofop acid were below detectable limits in harvest soil, indicating its limited persistence in such environments (Kumar et al., 2012).

Herbicidal Efficacy and Usage

  • Efficacy Against Weeds : Cyhalofop-butyl's effectiveness in controlling certain weed species in rice nurseries has been studied. It has been shown to decrease the density of Echinochloa crusgalli (barnyard grass) effectively (Sharma et al., 2004).

  • Application Timing and Adjuvants : Research on the optimal timing for Cyhalofop application and the selection of suitable adjuvants for weed control in rice has been carried out. This study provides insights into maximizing the herbicide's efficacy (Jha et al., 2010).

Ecotoxicology and Safety

  • Effects on Aquatic Organisms : The impact of Cyhalofop-butyl on aquatic organisms, such as zebrafish, has been extensively studied. These studies focus on the developmental toxicity and potential risks to aquatic ecosystems (Cao et al., 2016).

  • Herbicide Resistance : Research has also been conducted on the evolution of resistance to Cyhalofop-butyl in various weed species. This includes studies on the genetic basis of resistance and implications for weed management (Peng et al., 2020).

Safety And Hazards

Cyhalofop-butyl is harmful if swallowed and very toxic to aquatic life . It causes skin irritation, serious eye irritation, and may cause drowsiness or dizziness . It is suspected of damaging fertility or the unborn child .

Future Directions

Future research should endeavor to determine the exact roles of the four candidate genes identified to be responsible for metabolic resistance to cyhalofop-butyl . Attention should be directed towards these genes to elucidate metabolic resistance to cyhalofop-butyl in L. chinensis .

properties

IUPAC Name

(2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO4/c1-10(16(19)20)21-12-3-5-13(6-4-12)22-15-7-2-11(9-18)8-14(15)17/h2-8,10H,1H3,(H,19,20)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBSGBGTWRRYSK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701022032
Record name Cyhalofop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701022032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyhalofop

CAS RN

122008-78-0
Record name Cyhalofop [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122008780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyhalofop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701022032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyhalofop
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYHALOFOP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58150F267D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,140
Citations
L Zhu, X Mu, K Wang, T Chai, Y Yang, L Qiu… - Environmental …, 2015 - Elsevier
… of cyhalofop-butyl have not been fully investigated. In this study, zebrafish (Danio rerio) embryos were exposed to a range of cyhalofop… Our results demonstrated that cyhalofop-butyl was …
Number of citations: 97 www.sciencedirect.com
F Cao, X Liu, C Wang, M Zheng, X Li, L Qiu - Environmental Science and …, 2016 - Springer
… stages were more sensitive to cyhalofop-butyl than adult stage. Cyhalofop-butyl would inhibit … Once entering the plant, cyhalofop-butyl rapidly degrades into cyhalofop-acid, the active …
Number of citations: 55 link.springer.com
JP Ruiz-Santaella, A Heredia, RD Prado - Planta, 2006 - Springer
… −1 ), technical grade CB, cyhalofop acid and its metabolites cyhalofop amide, cyhalofop diacid, cyhalofop DP and cyhalofop FHPBA 1 . Commercial herbicide formulation was used for …
Number of citations: 80 link.springer.com
EF Scherder, RE Talbert, ML Lovelace - Weed Technology, 2005 - cambridge.org
… cyhalofop grass control only when mixed with cyhalofop. … 1 d before cyhalofop or tank-mixed with cyhalofop reduced grass … before or after cyhalofop. Barnyardgrass absorption of 14C-…
Number of citations: 42 www.cambridge.org
B Cheng, L Zou, H Zhang, Z Cao, X Liao, T Shen… - Chemosphere, 2021 - Elsevier
… immunotoxicity induced by cyhalofop-butyl. Therefore, our results indicate that cyhalofop-butyl … study offer new contents for the effects of cyhalofop-butyl exposure on aquatic organisms. …
Number of citations: 22 www.sciencedirect.com
ZJ Nie, BJ Hang, S Cai, XT Xie, J He… - Journal of agricultural …, 2011 - ACS Publications
Cyhalofop-butyl (CyB) is a widely used aryloxyphenoxy propanoate (AOPP) herbicide for control of grasses in rice fields. Five CyB-degrading strains were isolated from rice field soil …
Number of citations: 64 pubs.acs.org
CA Damalas, KV Dhima, IG Eleftherohorinos - Weed technology, 2006 - cambridge.org
… cyhalofop was applied at the fiveto six-leaf growth stage averaged over mixture treatments. Mixtures of cyhalofop … stage or cyhalofop application rate compared with cyhalofop alone. …
Number of citations: 35 www.cambridge.org
P Jha, JK Norsworthy, RC Scott - Crop Protection, 2010 - Elsevier
… Research to compare the efficacy of different adjuvants to further optimize cyhalofop efficacy … of cyhalofop application timing and compare single vs sequential applications of cyhalofop …
Number of citations: 19 www.sciencedirect.com
MV Pinna, A Pusino - Chemosphere, 2011 - Elsevier
The photodegradation of the aryloxyphenoxy propionic herbicide cyhalofop-butyl (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate (CyB), and of its primary metabolite (2R)…
Number of citations: 14 www.sciencedirect.com
伊藤操子, 河原裕子, 浅井元朗 - 雑草研究, 1998 - jlc.jst.go.jp
Responses to foliar-applied cyhalof op-butyl of the seedlings of 29 Poaceae species at about 3- to 4-leaf stage were examined. Species belonging to subfamilies of Panicoideae, except …
Number of citations: 20 jlc.jst.go.jp

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